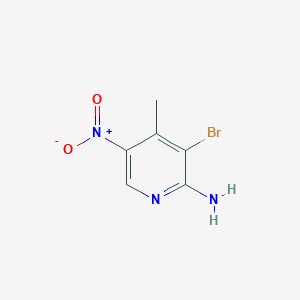

2-Amino-3-bromo-5-nitro-4-picoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-methyl-5-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c1-3-4(10(11)12)2-9-6(8)5(3)7/h2H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIVNKACVCVSAEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1[N+](=O)[O-])N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370303 | |

| Record name | 2-Amino-3-bromo-5-nitro-4-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929976-32-9 | |

| Record name | 2-Amino-3-bromo-5-nitro-4-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Amino-3-bromo-5-nitro-4-picoline: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of a plausible synthetic route for 2-Amino-3-bromo-5-nitro-4-picoline, a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research. Due to the limited availability of a direct, one-pot synthesis in published literature, this document outlines a multi-step pathway starting from the readily available 2-amino-4-picoline. The synthesis involves a sequence of nitration, protection of the amino group, regioselective bromination, and subsequent deprotection. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering detailed experimental protocols and a summary of quantitative data based on analogous reactions found in the literature.

Introduction

Substituted pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. The specific substitution pattern of this compound, featuring amino, bromo, and nitro groups, offers multiple points for further functionalization, making it a potentially valuable building block for the synthesis of more complex molecular architectures. The strategic placement of these functional groups can influence the molecule's electronic properties and biological activity. This guide details a rational, step-by-step synthetic approach to this target compound.

Proposed Synthetic Pathway

The synthesis of this compound from 2-amino-4-picoline requires careful control of regioselectivity during the electrophilic substitution reactions of nitration and bromination. The directing effects of the amino and methyl substituents on the pyridine ring are key considerations. The proposed four-step synthesis is as follows:

-

Nitration of 2-amino-4-picoline to selectively introduce a nitro group at the 5-position.

-

Protection of the 2-amino group as an acetamide to modulate its activating effect and direct the subsequent bromination.

-

Bromination of the N-acetylated intermediate at the 3-position.

-

Deprotection of the acetamido group to yield the final product.

The overall synthetic workflow is illustrated in the diagram below.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established procedures for similar transformations and may require optimization for the specific substrates.

Step 1: Synthesis of 2-Amino-5-nitro-4-picoline

This procedure is adapted from the nitration of 4-methyl-2-aminopyridine.[1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (e.g., 8 mL). Cool the flask in an ice bath to 5-10°C.

-

Addition of Starting Material: Slowly add 2-amino-4-picoline (e.g., 5.80 g, 53.6 mmol) to the cooled sulfuric acid while stirring.

-

Nitration: Prepare a nitrating mixture by carefully adding concentrated nitric acid (e.g., 4.05 mL, 91 mmol) to concentrated sulfuric acid (e.g., 8 mL), keeping the mixture cool. Add this nitrating mixture dropwise to the solution of 2-amino-4-picoline, maintaining the temperature between 5-20°C.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature for 30 minutes, then heat to 50°C and maintain for approximately 7 hours.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the solution to a pH of 9 with a concentrated ammonia solution. The product will precipitate.

-

Purification: Filter the crude product and purify by column chromatography (eluent: petroleum ether: ethyl acetate = 3:1) to yield 2-amino-5-nitro-4-picoline.

Step 2: Synthesis of 2-Acetamido-5-nitro-4-picoline

This is a standard acetylation procedure for an aromatic amine.

-

Reaction Setup: Dissolve 2-amino-5-nitro-4-picoline (1 equivalent) in acetic anhydride (e.g., 3-5 equivalents).

-

Reaction: Heat the mixture at reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture and pour it into cold water to precipitate the product.

-

Purification: Filter the solid, wash with water, and dry to obtain 2-acetamido-5-nitro-4-picoline. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 3: Synthesis of 2-Acetamido-3-bromo-5-nitro-4-picoline

This proposed bromination is based on the principle of electrophilic aromatic substitution on a deactivated pyridine ring.

-

Reaction Setup: In a round-bottom flask, dissolve 2-acetamido-5-nitro-4-picoline (1 equivalent) in concentrated sulfuric acid at 0-5°C.

-

Bromination: Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the solution, maintaining the low temperature.

-

Reaction: Allow the reaction to stir at a low temperature for 1 hour, then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction by TLC.

-

Work-up and Isolation: Pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude product.

-

Purification: Filter the solid, wash with water, and purify by recrystallization or column chromatography to obtain 2-acetamido-3-bromo-5-nitro-4-picoline.

Step 4: Synthesis of this compound

This is a standard deprotection (hydrolysis) of an acetamide. A similar hydrolysis step is mentioned in a patent for the synthesis of related compounds.[2]

-

Reaction Setup: Suspend 2-acetamido-3-bromo-5-nitro-4-picoline (1 equivalent) in an aqueous solution of hydrochloric acid (e.g., 6M HCl).

-

Reaction: Heat the mixture at reflux for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up and Isolation: Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the final product.

-

Purification: Filter the solid, wash thoroughly with water, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield this compound.

Quantitative Data

The following table summarizes the expected yields and physical properties of the intermediates and the final product, based on data from analogous reactions reported in the literature. It is important to note that the yields for the proposed steps (2, 3, and 4) are estimates and would require experimental optimization.

| Step | Product Name | Starting Material | Reagents | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | M.P. (°C) | Ref. |

| 1 | 2-Amino-5-nitro-4-picoline | 2-Amino-4-picoline | H₂SO₄, HNO₃ | H₂SO₄ | 50 | 7 | 18 | 202-204 | [1] |

| 2 | 2-Acetamido-5-nitro-4-picoline | 2-Amino-5-nitro-4-picoline | Acetic Anhydride | Acetic Anhydride | Reflux | 1-2 | >90 (est.) | N/A | - |

| 3 | 2-Acetamido-3-bromo-5-nitro-4-picoline | 2-Acetamido-5-nitro-4-picoline | N-Bromosuccinimide (NBS) | H₂SO₄ | 0 - RT | 12-24 | 50-70 (est.) | N/A | - |

| 4 | This compound | 2-Acetamido-3-bromo-5-nitro-4-picoline | aq. HCl | Water | Reflux | 4-8 | >85 (est.) | N/A | [2] |

N/A: Not available in the searched literature. est.: estimated based on similar reactions.

Conclusion

This technical guide outlines a feasible, multi-step synthetic pathway for this compound. The proposed route employs common organic reactions and starting materials. While the overall yield may be moderate due to the multiple steps and potential for isomer formation, this guide provides a solid foundation for the laboratory synthesis of this compound. The provided protocols, derived from established literature for similar molecules, offer a starting point for further optimization by researchers in the field. The successful synthesis of this compound would provide a valuable intermediate for the development of new chemical entities in the pharmaceutical and agrochemical industries.

References

Regioselective Synthesis of 2-Amino-5-bromo-3-nitro-4-picoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a highly efficient and regioselective method for the synthesis of 2-amino-5-bromo-3-nitro-4-picoline, a key precursor for various drug candidates. The synthesis leverages a 2-nitramino intermediate to control the regioselectivity of bromination and nitration, offering significant advantages over previous methods.

Introduction

2-Amino-5-bromo-3-nitro-4-picoline is a crucial building block in the development of novel pharmaceutical agents. Traditional synthetic routes often suffer from a lack of regioselectivity, leading to isomeric mixtures that are difficult to separate and result in low overall yields.[1] This guide details an alternative, atom-economic approach that utilizes a 2-nitramino protecting group to direct the electrophilic substitution reactions, ensuring the desired isomer is obtained with high purity and yield.[2][3]

Synthetic Pathway Overview

The synthesis commences with the commercially available 2-amino-4-picoline. The key strategic step involves the introduction of a nitramino group at the 2-position. This group serves a dual purpose: it acts as a protecting group for the amine and, more importantly, directs the subsequent bromination to the 5-position and nitration to the 3-position with high regioselectivity. The final step involves the deprotection of the nitramino group to yield the target compound.

Figure 1: Overall synthetic workflow for the regioselective synthesis of 2-amino-5-bromo-3-nitro-4-picoline.

Experimental Protocols

The following protocols are adapted from the work of Purohit et al.[2][3]

Step 1: Preparation of 2-Nitramino-4-picoline

-

To a stirred solution of 2-amino-4-picoline in concentrated sulfuric acid, cooled to 0-5 °C, a solution of nitric acid in sulfuric acid is added dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C.

-

The mixture is then poured onto crushed ice, and the pH is adjusted to 7 with a saturated sodium bicarbonate solution.

-

The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield 2-nitramino-4-picoline.

Step 2: Preparation of 5-Bromo-2-nitramino-4-picoline

-

2-Nitramino-4-picoline is dissolved in acetic acid.

-

To this solution, a solution of molecular bromine in acetic acid is added slowly over a period of 30 minutes at room temperature.

-

The reaction mixture is then heated to 40 °C for 12 hours.

-

After cooling to room temperature, the mixture is poured into ice water and neutralized with a 50% sodium hydroxide solution to a pH of 7.

-

The resulting precipitate is filtered, washed with water, and dried to afford 5-bromo-2-nitramino-4-picoline.

Step 3: Preparation of 2-Amino-5-bromo-3-nitro-4-picoline

-

To concentrated sulfuric acid, cooled to 0-5 °C, 5-bromo-2-nitramino-4-picoline is added portion-wise over 20 minutes.

-

The reaction mixture is stirred for an additional 20 minutes at 0-5 °C and then allowed to warm to room temperature and stirred for 1 hour.

-

The mixture is then carefully added to wet ice and stirred for 30 minutes.

-

The cold solution is neutralized with a 50% sodium hydroxide solution to a pH of 5.2.

-

The resulting yellow slurry is filtered and dried in vacuo to give 2-amino-5-bromo-3-nitro-4-picoline as a yellow solid.[3]

Quantitative Data Summary

| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) |

| 1 | 2-Nitramino-4-picoline | 2-Amino-4-picoline | HNO₃, H₂SO₄ | - | ~90 | 188-190 |

| 2 | 5-Bromo-2-nitramino-4-picoline | 2-Nitramino-4-picoline | Br₂, Acetic Acid | Acetic Acid | ~85 | 165-167 |

| 3 | 2-Amino-5-bromo-3-nitro-4-picoline | 5-Bromo-2-nitramino-4-picoline | H₂SO₄ | - | 95 | 132 |

Data compiled from Purohit et al.[2][3]

Mechanism of Regioselectivity

The success of this synthetic route hinges on the directing effects of the 2-nitramino group. This group plays a crucial role in deactivating the pyridine ring towards electrophilic substitution and sterically hindering the C3 position.[3]

Figure 2: Logical flow demonstrating the regioselective bromination and nitration steps.

During bromination, the electron-withdrawing nature of the nitramino group deactivates the C3 position, while the para-directing influence of the methyl group and the ortho-directing nature of the amino group (masked as nitramino) favor substitution at the C5 position.

For the subsequent nitration, the presence of the bromine atom at C5 further deactivates the ring, but the directing effect of the nitramino and methyl groups channels the incoming nitro group to the C3 position. The final acid-catalyzed rearrangement and hydrolysis of the nitramino group unmasks the amine, yielding the desired product.

Conclusion

The utilization of a 2-nitramino intermediate provides a robust and highly regioselective pathway for the synthesis of 2-amino-5-bromo-3-nitro-4-picoline. This method offers significant improvements in terms of yield and purity over previously reported syntheses, making it an attractive approach for the large-scale production of this important pharmaceutical intermediate. The detailed experimental protocols and understanding of the underlying mechanistic principles provided in this guide should enable researchers to effectively implement this methodology in their drug discovery and development programs.

References

2-Amino-3-bromo-5-nitro-4-picoline CAS number and properties

An In-depth Technical Guide to 2-Amino-5-bromo-3-nitro-4-picoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-5-bromo-3-nitro-4-picoline, a key intermediate in pharmaceutical synthesis. This document details its chemical and physical properties, provides an in-depth experimental protocol for its synthesis, and outlines its known applications and safety information.

Chemical and Physical Properties

2-Amino-5-bromo-3-nitro-4-picoline, with the CAS Number 100367-40-6 , is a substituted pyridine derivative.[1] Its structural and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 100367-40-6 | [1] |

| Molecular Formula | C6H6BrN3O2 | [1] |

| Molecular Weight | 232.03 g/mol | [1] |

| Appearance | Colorless or light yellow crystal or crystalline powder | [1] |

| Melting Point | 160-165 °C | [1] |

| Boiling Point | 314.1 ± 37.0 °C (Predicted) | [1] |

| Density | 1.795 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Almost insoluble in water; Soluble in ethanol, chloroform, methanol | [1] |

| Flash Point | 143.8 °C | [1] |

| Vapor Pressure | 0.000476 mmHg at 25°C | [1] |

| Refractive Index | 1.658 | [1] |

Synonyms:

Synthesis

An efficient and regioselective synthesis for 2-amino-5-bromo-3-nitro-4-picoline has been developed, which is crucial for its role as a precursor for a drug candidate in development.[2][3] This route utilizes the 2-nitramino functionality in 2-nitramino-4-picoline as both a protecting group and a directional handle to achieve the desired substitution pattern.[2][3][4]

Experimental Protocol: Regioselective Synthesis

This protocol is adapted from a published alternate route for the preparation of 2-Amino-5-bromo-3-nitro-4-picoline.[4]

Method A: Preparation of 2-Amino-5-bromo-3-nitro-4-picoline (4) from 5-Bromo-2-nitramino-4-picoline (7) [4]

-

To a 250-mL, single-necked round-bottomed flask equipped with an internal thermocouple probe, add 72 mL of sulfuric acid.

-

Maintain the temperature between 0 and 5 °C using external cooling.

-

Over a period of 20 minutes, add 11.28 g (0.486 mol) of 5-Bromo-2-nitramino-4-picoline (7).

-

Stir the reaction mixture for an additional 20 minutes at 0–5 °C.

-

Allow the reaction mixture to warm to room temperature and continue stirring for an additional hour.

-

Slowly pour the reaction mixture into 300 g of wet ice and stir for an additional 30 minutes.

-

The resulting precipitate can then be collected.

Method B: Bromination of 2-nitramino-4-picoline (5) [4]

-

Heat a mixture to 40 °C until complete dissolution.

-

To this homogeneous solution, add 3 g (0.196 mol) of 2-nitramino-4-picoline (5) at 40 °C.

-

Cool the stirred reaction mixture to room temperature.

-

Slowly add a solution of molecular bromine in acetic acid (3.14 g of 0.5 M solution, 20 mmol) in 40 mL of acetic acid over a period of 30 minutes at room temperature.

-

After the addition is complete, heat the reaction mixture at 40 °C for an additional 12 hours.

Synthesis Workflow

Caption: Synthesis workflow for 2-Amino-5-bromo-3-nitro-4-picoline.

Applications in Drug Development

2-Amino-5-bromo-3-nitro-4-picoline is a valuable precursor for drug candidates currently in development.[2][3] Its utility lies in its structure, which allows for further chemical modifications to produce more complex molecules with potential therapeutic activities. It serves as a key building block in the synthesis of various heterocyclic compounds that are of interest in medicinal chemistry.

Safety and Handling

This compound is classified as hazardous and should be handled with appropriate safety precautions.

Hazard Identification: [5]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Safety Precautions: [5][6]

-

Handling: Use only in a well-ventilated area.[5] Avoid breathing dust, fume, gas, mist, vapors, or spray.[5] Wash hands and any exposed skin thoroughly after handling.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[5]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[5] Store locked up.[5]

First Aid Measures: [5]

-

If on skin: Wash with plenty of water. If skin irritation occurs, get medical help.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.

This substance is intended for research and development use only and is not for medicinal, household, or other uses.[5]

References

Elucidation of the Molecular Structure of 2-Amino-3-bromo-5-nitro-4-picoline: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, experimentally verified spectroscopic data specifically for 2-Amino-3-bromo-5-nitro-4-picoline is limited. This guide has been constructed using data from its close structural isomer, 2-Amino-5-bromo-3-nitro-4-picoline , and related compounds to provide a comprehensive framework for its structural elucidation. The presented data should be considered illustrative for the analytical workflow.

Introduction

Substituted picolines are significant scaffolds in medicinal chemistry and materials science. The precise determination of their molecular structure is paramount for understanding their chemical reactivity, biological activity, and for the development of novel therapeutics. This technical guide provides an in-depth overview of the methodologies and data interpretation required for the structural elucidation of this compound. The techniques discussed herein include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure

The proposed structure for this compound is presented below. The elucidation of this structure relies on the synergistic interpretation of data from various spectroscopic techniques.

Caption: Proposed chemical structure of this compound.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for the structural isomer, 2-Amino-5-bromo-3-nitro-4-picoline, which serves as a proxy for the title compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR (Proton NMR) | |||

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | Singlet | 1H | H-6 (Pyridine ring) |

| ~7.50 | Broad Singlet | 2H | -NH₂ (Amino group) |

| ~2.40 | Singlet | 3H | -CH₃ (Methyl group) |

| ¹³C NMR (Carbon-13 NMR) | |||

| Predicted Chemical Shift (δ, ppm) | Assignment | ||

| ~155 | C-2 | ||

| ~148 | C-4 | ||

| ~140 | C-5 | ||

| ~135 | C-3 | ||

| ~118 | C-6 | ||

| ~20 | -CH₃ |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretching (Amino group) |

| 3100 - 3000 | Medium | C-H stretching (Aromatic) |

| 2980 - 2850 | Medium | C-H stretching (Methyl group) |

| 1640 - 1600 | Strong | N-H bending (Amino group) |

| 1580 - 1450 | Medium-Strong | C=C and C=N stretching (Pyridine ring) |

| 1550 - 1490 | Strong, Asymmetric | N-O stretching (Nitro group) |

| 1360 - 1320 | Strong, Symmetric | N-O stretching (Nitro group) |

| 1100 - 1000 | Medium | C-N stretching |

| 800 - 700 | Medium-Strong | C-Br stretching |

Table 3: Mass Spectrometry (MS) Data

| m/z Value | Ion | Description |

| 231/233 | [M]⁺ | Molecular ion peak (characteristic 1:1 isotopic pattern for Bromine) |

| 216/218 | [M-CH₃]⁺ | Loss of a methyl radical |

| 185/187 | [M-NO₂]⁺ | Loss of a nitro group |

| 106 | [M-Br-NO₂]⁺ | Loss of bromine and a nitro group |

Experimental Protocols

Detailed methodologies are crucial for the reproducible and accurate acquisition of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[1] Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized for data acquisition.

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton NMR spectrum. The spectral width is set to cover a chemical shift range of 0-12 ppm. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to acquire the carbon-13 NMR spectrum. The spectral width is typically set to 0-200 ppm. A longer relaxation delay (5-10 seconds) may be necessary for the observation of quaternary carbons.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Solid): A small amount of the solid sample (1-2 mg) is finely ground with dry potassium bromide (KBr) powder (100-200 mg) using an agate mortar and pestle.[2] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[2] Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a KBr plate, and allowing the solvent to evaporate.[3]

-

Instrumentation: An FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector is used.

-

Data Acquisition: A background spectrum of the pure KBr pellet or the empty KBr plate is recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 µg/mL.

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

-

Data Acquisition: The sample solution is introduced into the ion source. For ESI, the sample is infused at a low flow rate. For EI, the sample is introduced via a direct insertion probe or a gas chromatograph. The mass spectrum is acquired over a mass-to-charge (m/z) range that encompasses the expected molecular weight of the compound.

-

Data Analysis: The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the fragments. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.[4]

Mandatory Visualizations

Experimental Workflow for Structure Elucidation

The logical flow from sample preparation to the final elucidated structure is a critical aspect of the analytical process.

Caption: Experimental workflow for the structure elucidation of an organic compound.

Hypothetical Signaling Pathway

Nitropyridine derivatives can have diverse biological activities. The nitro group can be involved in various cellular processes, including those related to nitric oxide (NO) signaling. The following diagram illustrates a hypothetical signaling pathway where a nitropyridine compound could modulate cellular responses.

Caption: Hypothetical signaling pathway involving a nitropyridine derivative.

Conclusion

The structural elucidation of this compound requires a multi-faceted analytical approach. By combining the detailed information obtained from NMR, FT-IR, and Mass Spectrometry, a confident and unambiguous assignment of the molecular structure can be achieved. The experimental protocols and data provided in this guide, though based on a closely related isomer, offer a robust framework for researchers undertaking the characterization of this and similar substituted picolines.

References

Technical Guide: Spectroscopic Analysis of 2-Amino-3-bromo-5-nitro-4-picoline

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a predictive guide to the analytical characterization of 2-Amino-3-bromo-5-nitro-4-picoline, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the absence of publicly available experimental data for this specific compound, this guide synthesizes information from analogous structures to forecast the expected ¹H NMR and mass spectrometry data. Detailed experimental protocols for acquiring such data are provided, alongside a visual representation of the analytical workflow, to aid researchers in the structural elucidation of this and similar molecules.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is crucial for elucidating the proton environment of a molecule. The predicted chemical shifts (δ) for this compound in a standard deuterated solvent like DMSO-d₆ are based on the electronic effects of the substituents on the pyridine ring.

-

The amino group (-NH₂) is an electron-donating group, which typically shields adjacent protons, causing an upfield shift.

-

The nitro group (-NO₂) is a strong electron-withdrawing group, causing significant deshielding and a downfield shift for nearby protons.

-

The bromine atom (-Br) is an electron-withdrawing group through induction but can donate electron density via resonance, leading to a moderate deshielding effect.

-

The methyl group (-CH₃) is weakly electron-donating.

Based on these principles, the following ¹H NMR data are predicted.

| Predicted Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| H-6 (Pyridine Ring) | 8.5 - 8.8 | Singlet (s) | 1H | This proton is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift into the aromatic region. |

| -NH₂ (Amino Group) | 6.5 - 7.5 | Broad Singlet (br s) | 2H | The chemical shift of amine protons can vary and they often appear as a broad signal. The position is influenced by solvent and concentration. |

| -CH₃ (Picoline Methyl) | 2.3 - 2.6 | Singlet (s) | 3H | The methyl group protons are relatively shielded compared to the aromatic proton and appear as a singlet. |

Note: The absence of adjacent protons for H-6 and the methyl group results in singlet multiplicities.

Predicted Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Formula: C₆H₅BrN₄O₂), Electrospray Ionization (ESI) is a suitable soft ionization technique.

| Predicted m/z Value | Ion Description | Details and Rationale |

| 260 / 262 | [M+H]⁺ | The protonated molecular ion peak. The characteristic 1:1 isotopic pattern is due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). |

| 259 / 261 | [M]⁺˙ | The molecular ion radical cation. This would also exhibit the 1:1 isotopic pattern for bromine. |

| 213 / 215 | [M-NO₂]⁺ | A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (mass of 46 Da).[1][2] |

| 180 | [M-Br]⁺ | Fragmentation involving the loss of the bromine radical. |

| 134 | [M-Br-NO₂]⁺ | Represents a fragment after the sequential loss of both the bromine atom and the nitro group. |

Experimental Protocols

Detailed methodologies are critical for the reproducible and accurate acquisition of analytical data.[3][4]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[5] Ensure the sample is fully dissolved; gentle vortexing may be applied.

-

Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal resolution.[6]

-

Data Acquisition:

-

Temperature: Set the probe temperature to 25 °C (298 K).

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Pulse Sequence: Use a standard single-pulse experiment.

-

Acquisition Parameters:

-

Spectral Width: 0-12 ppm.[5]

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm).

-

Integrate the signals to determine the relative number of protons.[5]

-

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[7]

-

Perform a serial dilution to a final concentration of ~10 µg/mL using a mixture of appropriate solvents (e.g., 50:50 acetonitrile:water with 0.1% formic acid to promote protonation).[7]

-

Filter the final solution through a 0.22 µm syringe filter if any particulate matter is visible.[7]

-

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source is ideal for accurate mass measurement.[8]

-

Data Acquisition:

-

Ionization Mode: Positive ion mode is typically used to generate [M+H]⁺ ions.[9]

-

Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min via a syringe pump.

-

ESI Source Parameters:

-

Capillary Voltage: 3-4 kV.

-

Nebulizing Gas (N₂): Set to an appropriate pressure to ensure a stable spray.

-

Drying Gas (N₂): Set to a temperature (e.g., 250-300 °C) and flow rate sufficient to desolvate the ions.[10]

-

-

Mass Analyzer: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the protonated molecular ion [M+H]⁺ and confirm the characteristic isotopic pattern for the bromine-containing species.[11]

-

If tandem MS (MS/MS) capabilities are available, select the precursor ion ([M+H]⁺) and apply collision-induced dissociation (CID) to observe the fragmentation patterns described in Table 2.[8][9]

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the characterization of this compound using NMR and MS techniques.

References

- 1. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. scribd.com [scribd.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. phys.libretexts.org [phys.libretexts.org]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

Spectroscopic Characterization of 2-Amino-3-bromo-5-nitro-4-picoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Amino-3-bromo-5-nitro-4-picoline. Due to the limited availability of experimentally verified data for this specific isomer in public scientific literature, this document synthesizes information from closely related analogues and provides predicted spectroscopic data to serve as a foundational reference. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are presented, alongside a visual workflow for the characterization process. This guide is intended to aid researchers in the identification and characterization of this and similar compounds.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The precise arrangement of its functional groups—an amino group, a bromine atom, a nitro group, and a methyl group on the pyridine core—offers a versatile scaffold for the synthesis of more complex molecules. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development setting.

This document addresses the spectroscopic characterization of the isomer with the bromine atom at the 3-position and the nitro group at the 5-position. It is important to distinguish this from its isomer, 2-Amino-5-bromo-3-nitro-4-picoline (CAS No. 100367-40-6), for which some data is available.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR (Proton NMR) | ||||

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~8.5 | Singlet | 1H | - | H-6 |

| ~5.5 - 6.5 | Broad Singlet | 2H | - | -NH₂ |

| ~2.4 | Singlet | 3H | - | -CH₃ |

| ¹³C NMR (Carbon-13 NMR) | ||||

| Predicted Chemical Shift (δ, ppm) | Assignment | |||

| ~155-158 | C-2 | |||

| ~105-108 | C-3 | |||

| ~145-148 | C-4 | |||

| ~138-141 | C-5 | |||

| ~148-151 | C-6 | |||

| ~18-20 | -CH₃ |

Note: Predicted values are for a generic deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and may vary based on experimental conditions.

Infrared (IR) Spectroscopy

Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Strong, Broad | N-H stretching (amino group) |

| 3100-3000 | Medium | C-H stretching (aromatic and methyl) |

| 1640-1600 | Strong | N-H bending (amino group) |

| 1580-1550 | Strong | C=C and C=N stretching (pyridine ring) |

| 1530-1490 | Strong | Asymmetric NO₂ stretching |

| 1350-1320 | Strong | Symmetric NO₂ stretching |

| ~830 | Medium-Strong | C-H out-of-plane bending |

| ~700-600 | Medium | C-Br stretching |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry (MS) Data for this compound

| m/z Value | Ion | Description |

| 231/233 | [M]⁺˙ | Molecular ion, showing a characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br) |

| 232/234 | [M+H]⁺ | Protonated molecular ion (in ESI or CI) |

| 185/187 | [M-NO₂]⁺ | Loss of the nitro group |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the proton NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-180 ppm).

-

-

Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts to the respective nuclei based on their multiplicity, integration, and comparison with predicted values and related compounds.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups by comparing the wavenumbers with correlation tables and spectra of similar compounds.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer, often coupled with a chromatographic inlet like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization Technique: Choose an appropriate ionization method. Electron Ionization (EI) can provide fragmentation information, while soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are useful for determining the molecular weight.

-

-

Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

-

Data Analysis: Identify the molecular ion peak and observe the characteristic isotopic pattern of bromine. Analyze the fragmentation pattern to gain further structural information.

Visualized Workflows

The following diagrams illustrate the general workflow for the spectroscopic characterization and a logical relationship for spectral interpretation.

Conclusion

The spectroscopic characterization of this compound requires a multi-technique approach. While experimental data for this specific compound is not widely published, this guide provides a robust framework for its characterization based on predicted data from fundamental principles and analysis of related structures. The detailed protocols and workflows presented herein offer a practical guide for researchers in the synthesis and analysis of this and other novel chemical entities. It is recommended that any future experimental findings for this compound be published to enrich the collective knowledge base.

An In-Depth Technical Guide to the Reactivity of the Amino Group in 2-Amino-3-bromo-5-nitro-4-picoline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the reactivity of the amino group in 2-Amino-3-bromo-5-nitro-4-picoline. This heterocyclic compound is of significant interest in medicinal chemistry and drug development due to its unique substitution pattern, which offers multiple avenues for synthetic modification. However, the electronic and steric environment of the amino group, influenced by the presence of a bromine atom, a nitro group, and a methyl group on the pyridine ring, presents specific challenges and opportunities in its chemical transformations. This document details the electronic properties of the amino group, its basicity, and its reactivity in key synthetic reactions, including acylation, sulfonylation, diazotization, and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and reaction pathway diagrams are provided to aid researchers in the effective utilization of this versatile building block.

Electronic and Steric Effects on the Amino Group

The reactivity of the amino group in this compound is significantly modulated by the electronic and steric effects of the other substituents on the pyridine ring.

-

Electron-Withdrawing Effects: The nitro group at the 5-position and the bromine atom at the 3-position are strong electron-withdrawing groups. The nitro group exerts a powerful -M (mesomeric) and -I (inductive) effect, while the bromine atom primarily exhibits a -I effect. These effects decrease the electron density on the pyridine ring and, consequently, on the exocyclic amino group. This reduction in electron density significantly diminishes the nucleophilicity and basicity of the amino group compared to unsubstituted 2-aminopyridine.

-

Electron-Donating Effect: The methyl group at the 4-position has a weak electron-donating +I effect. This partially counteracts the electron-withdrawing effects of the nitro and bromo substituents, but the overall electronic character of the ring remains highly electron-deficient.

-

Steric Hindrance: The bromine atom at the 3-position and the methyl group at the 4-position create a sterically hindered environment around the amino group at the 2-position. This steric hindrance can impede the approach of bulky reagents, influencing reaction rates and potentially requiring more forcing reaction conditions.

Quantitative Data

The electronic effects of the substituents are reflected in the predicted pKa of the conjugate acid of this compound.

| Compound | Predicted pKa | Reference |

| This compound | 0.78 ± 0.50 | --INVALID-LINK-- |

| 2-Aminopyridine | 6.86 | --INVALID-LINK-- |

| 4-Aminopyridine | 9.17 | --INVALID-LINK-- |

The significantly lower predicted pKa value for this compound compared to 2-aminopyridine highlights the profound impact of the electron-withdrawing groups on the basicity of the amino group. This reduced basicity directly correlates with its decreased nucleophilicity.

Reactivity of the Amino Group

Despite its reduced nucleophilicity, the amino group of this compound can undergo a variety of important chemical transformations, often requiring specific reaction conditions to overcome its deactivation.

Acylation

The formation of an amide bond via acylation of the amino group is a common synthetic transformation. Due to the reduced nucleophilicity of the amino group in the target molecule, acylation may require the use of a more reactive acylating agent or a catalyst. A general procedure, adapted from the acylation of similar aminopyridines, is provided below.

Experimental Protocol: Acetylation with Acetic Anhydride

-

Materials: this compound, acetic anhydride, pyridine (as solvent and base), and a suitable workup solvent (e.g., ethyl acetate).

-

Procedure:

-

Dissolve this compound (1.0 eq.) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 - 1.5 eq.) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the N-acetylated product.

-

Logical Relationship for Acylation

Caption: General workflow for the acylation of the amino group.

Sulfonylation

Similar to acylation, the sulfonylation of the deactivated amino group to form a sulfonamide may require forcing conditions or a catalytic approach. The following is a general protocol for the sulfonylation of electron-deficient amines.

Experimental Protocol: Sulfonylation with p-Toluenesulfonyl Chloride

-

Materials: this compound, p-toluenesulfonyl chloride (TsCl), a non-nucleophilic base (e.g., triethylamine or pyridine), and a suitable solvent (e.g., dichloromethane or acetonitrile).

-

Procedure:

-

Dissolve this compound (1.0 eq.) and the base (1.5-2.0 eq.) in the chosen solvent.

-

Add p-toluenesulfonyl chloride (1.1 eq.) portion-wise to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Logical Relationship for Sulfonylation

Caption: General workflow for the sulfonylation of the amino group.

Diazotization and Sandmeyer Reaction

The amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the pyridine ring via the Sandmeyer reaction.[1] Given the electron-deficient nature of the starting material, diazotization may require strong acidic conditions. A protocol for a similar substrate, 4-methyl-5-nitro-2-aminopyridine, is provided as a reference.[1]

Experimental Protocol: Diazotization and Subsequent Bromination (Sandmeyer-type) [1]

-

Materials: this compound, tert-butyl nitrite, cuprous bromide (CuBr), and acetonitrile.

-

Procedure:

-

To a mixture of cuprous bromide (0.8 eq.) in acetonitrile, add this compound (1.0 eq.) in portions at 60-65 °C.

-

Add tert-butyl nitrite (1.0 eq.) to the mixture.

-

Heat the reaction mixture to 70 °C and stir for 2 hours.

-

Cool the reaction to room temperature and concentrate under vacuum.

-

Add ethyl acetate and water, and separate the organic phase.

-

Wash the organic phase with water and saturated brine, dry over anhydrous sodium sulfate, and remove the solvent under vacuum.

-

Purify the product by column chromatography.

-

Experimental Workflow for Diazotization-Sandmeyer Reaction

Caption: Workflow for the diazotization and Sandmeyer bromination.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. While this reaction typically involves the coupling of an amine with an aryl halide, in the context of this compound, the amino group itself can potentially undergo N-arylation. However, the presence of multiple potential coordination sites for the palladium catalyst (the amino group and the pyridine nitrogen) can complicate the reaction. A more common application would be the coupling of the C-Br bond, but for the purpose of exploring the amino group's reactivity, a protocol for N-arylation of a similar aminopyridine is presented.

Experimental Protocol: N-Arylation with an Aryl Bromide

-

Materials: this compound, aryl bromide, palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos), a strong base (e.g., sodium tert-butoxide or cesium carbonate), and an anhydrous aprotic solvent (e.g., toluene or dioxane).

-

Procedure:

-

To a dry Schlenk tube, add the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-2.0 eq.).

-

Evacuate and backfill the tube with an inert gas (e.g., argon).

-

Add this compound (1.0 eq.), the aryl bromide (1.2 eq.), and the anhydrous solvent.

-

Heat the reaction mixture to 80-110 °C and stir until the reaction is complete as monitored by LC-MS.

-

Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

-

Catalytic Cycle for Buchwald-Hartwig N-Arylation

Caption: Generalized catalytic cycle for Buchwald-Hartwig N-arylation.

Conclusion

The amino group of this compound, while significantly deactivated by the presence of strong electron-withdrawing groups, remains a viable functional handle for a range of important synthetic transformations. Understanding the electronic and steric factors that govern its reactivity is crucial for designing successful synthetic strategies. This guide provides a foundation for researchers to explore the chemistry of this valuable intermediate, offering detailed protocols and insights into its reactivity in acylation, sulfonylation, diazotization, and palladium-catalyzed cross-coupling reactions. Further optimization of the provided reaction conditions may be necessary to achieve high yields and purity for specific applications.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 2-Amino-3-bromo-5-nitro-4-picoline

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science. Understanding their reactivity is crucial for the development of novel molecular entities. This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) on 2-Amino-3-bromo-5-nitro-4-picoline. Due to the highly substituted and electronically complex nature of this molecule, this guide is based on established principles of physical organic chemistry, analysis of substituent effects, and analogies to similar reactive systems.

The pyridine ring is inherently electron-deficient compared to benzene, making electrophilic aromatic substitution challenging.[1] The reaction is further complicated by the presence of multiple substituents with competing directing and activating or deactivating effects.

Analysis of Substituent Effects and Regioselectivity

The regioselectivity of an electrophilic attack on the this compound ring is determined by the interplay of the electronic effects of the four substituents. The only available position for substitution is the C6 carbon.

-

Amino Group (-NH₂ at C2): This is a powerful activating group due to its +M (mesomeric) effect, which donates electron density to the ring, particularly at the ortho (C3) and para (C5) positions. It also has a -I (inductive) effect, but the mesomeric effect is dominant. It strongly activates the ring towards electrophilic attack.

-

Bromo Group (-Br at C3): Halogens are deactivating groups due to their strong -I effect, which withdraws electron density from the ring. However, they are ortho-, para-directors because of their +M effect, where a lone pair of electrons can be donated to the ring to stabilize the intermediate carbocation.

-

Nitro Group (-NO₂ at C5): The nitro group is a very strong deactivating group due to its potent -M and -I effects, which significantly withdraw electron density from the ring, making electrophilic attack difficult. It is a meta-director.

-

Methyl Group (-CH₃ at C4): The methyl group is a weak activating group due to its +I effect, donating electron density and stabilizing the carbocation intermediate. It is an ortho-, para-director.

Consolidated Directing Effects:

The sole available position for an electrophilic attack is C6. The directing effects of the substituents towards this position are as follows:

-

The amino group at C2 is meta to C6, thus providing minimal activation at this position.

-

The bromo group at C3 is para to C6, and its +M effect could stabilize a positive charge at C6.

-

The nitro group at C5 is ortho to C6, and its strong deactivating effect will significantly reduce the nucleophilicity of the C6 position.

-

The methyl group at C4 is meta to C6, offering slight activation through its inductive effect.

Overall, the pyridine ring in this compound is significantly deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing nitro group and the inherent electron-deficient nature of the pyridine nucleus. The amino and methyl groups provide some activation, but their influence at the C6 position is limited. Therefore, forcing conditions would be necessary for any electrophilic substitution to occur at the C6 position.

Potential Electrophilic Aromatic Substitution Reactions

Given the deactivated nature of the substrate, only potent electrophiles under harsh conditions are expected to react.

Nitration

Nitration would introduce a second nitro group, further deactivating the ring. A mixture of concentrated nitric acid and sulfuric acid at elevated temperatures would be required.

Halogenation

Halogenation, for instance with bromine in the presence of a Lewis acid or oleum, might be possible. The introduction of another halogen would further decrease the ring's reactivity.

Sulfonation

Sulfonation with fuming sulfuric acid (oleum) at high temperatures could lead to the introduction of a sulfonic acid group at the C6 position.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are generally not feasible on pyridine rings. The Lewis acid catalyst (e.g., AlCl₃) preferentially coordinates with the basic nitrogen atom of the pyridine ring, leading to a positively charged pyridinium salt which is highly deactivated towards electrophilic attack.[1]

Experimental Protocols

The following are detailed, hypothetical protocols for the electrophilic aromatic substitution on this compound, based on general procedures for deactivated pyridines.[2][3] Extreme caution should be exercised when performing these reactions due to their hazardous nature.

Protocol for Nitration

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place this compound (1.0 eq).

-

Acid Mixture: Cool the flask in an ice-salt bath to 0 °C. Slowly add a pre-cooled (0 °C) mixture of concentrated sulfuric acid (98%, 5.0 eq) and fuming nitric acid (99%, 2.0 eq).

-

Reaction Conditions: Maintain the temperature below 10 °C during the addition. After the addition is complete, slowly warm the reaction mixture to 100 °C and maintain for 12-24 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol for Bromination

-

Reaction Setup: In a sealed tube, place this compound (1.0 eq) and oleum (20% SO₃, 5.0 eq).

-

Reagent Addition: Carefully add liquid bromine (1.5 eq) to the mixture at room temperature.

-

Reaction Conditions: Seal the tube and heat the mixture to 150 °C for 48 hours.

-

Work-up: Cool the reaction tube in an ice bath before opening. Carefully pour the contents onto crushed ice.

-

Neutralization and Extraction: Neutralize with a concentrated sodium hydroxide solution and extract with dichloromethane (3 x 50 mL).

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the residue by preparative HPLC.

Quantitative Data Summary

Due to the lack of specific experimental data for the electrophilic aromatic substitution of this compound, the following table presents plausible, estimated yields based on reactions with similarly deactivated pyridine derivatives. Actual yields may be significantly lower and would require extensive optimization.

| Reaction | Electrophile | Reagents | Temperature (°C) | Time (h) | Plausible Yield (%) |

| Nitration | NO₂⁺ | Conc. HNO₃ / Conc. H₂SO₄ | 100 | 12-24 | 5-15 |

| Bromination | Br⁺ | Br₂ / Oleum | 150 | 48 | <10 |

| Sulfonation | SO₃ | Fuming H₂SO₄ | 180 | 72 | <5 |

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for conducting and analyzing an electrophilic aromatic substitution reaction on the title compound.

Conclusion

The electrophilic aromatic substitution of this compound presents a significant synthetic challenge. The confluence of a highly electron-deficient pyridine core and a potent deactivating nitro group renders the single available C6 position extremely unreactive. While reactions such as nitration, halogenation, and sulfonation are theoretically possible, they would necessitate harsh conditions and are predicted to proceed with very low yields. Friedel-Crafts reactions are considered unfeasible. The information and protocols provided in this guide serve as a foundational resource for researchers aiming to explore the derivatization of this complex heterocyclic system, emphasizing the need for careful experimental design and safety considerations.

References

The Synthetic Versatility of 2-Amino-3-bromo-5-nitro-4-picoline: A Technical Guide for Chemical Researchers

For Immediate Release

This technical guide provides an in-depth overview of 2-Amino-3-bromo-5-nitro-4-picoline, a pivotal chemical intermediate for research and development in the pharmaceutical and agrochemical sectors. This document outlines the compound's chemical properties, a detailed synthesis protocol, and explores its potential applications as a versatile building block in the synthesis of complex heterocyclic molecules.

Core Compound Properties

This compound, with the CAS number 100367-40-6, is a substituted pyridine derivative. Its chemical structure, featuring an amino group, a bromine atom, a nitro group, and a methyl group on a pyridine ring, makes it a highly functionalized and reactive molecule for organic synthesis.

| Property | Value |

| Chemical Formula | C₆H₆BrN₃O₂ |

| Molecular Weight | 232.03 g/mol |

| Appearance | Colorless to light yellow crystalline powder |

| Melting Point | 160-164 °C |

| Solubility | Insoluble in water, soluble in organic solvents like ethanol, chloroform, and methanol.[1] |

Synthesis Protocol

An efficient, atom-economic, and regioselective synthesis of this compound has been developed, utilizing the 2-nitramino functionality as a protecting and directing group.[2][3] The following protocol is adapted from the work of Deshpande et al.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Amino-4-picoline

-

Nitrating agent (e.g., nitric acid/sulfuric acid)

-

Brominating agent (e.g., N-bromosuccinimide)

-

Solvents (e.g., sulfuric acid, acetic acid)

-

Standard laboratory glassware and equipment

Methodology:

-

Nitration of 2-Amino-4-picoline: The starting material, 2-amino-4-picoline, is first converted to its 2-nitramino derivative, 2-nitramino-4-picoline. This step serves to protect the amino group and activate the pyridine ring for subsequent reactions.

-

Regioselective Bromination: The 2-nitramino-4-picoline is then subjected to regioselective bromination at the C5 position. The nitramino group at the C2 position deactivates the C3 position, directing the bromination to the desired C5 position.

-

Intramolecular Rearrangement and Nitration: The final step involves an intramolecular rearrangement of the nitramino group to the C3 position, yielding the final product, this compound. This rearrangement is typically carried out in strong acid, such as sulfuric acid.

Potential Research Applications

This compound is a valuable precursor for the synthesis of various heterocyclic compounds with potential biological activity. Its utility has been noted as a precursor for a drug candidate in development by Bristol-Myers Squibb.[2] While the specific therapeutic target of this candidate is not publicly disclosed, the structural motifs of the picoline suggest its application in the synthesis of kinase inhibitors and other pharmacologically relevant scaffolds.

Synthesis of Imidazo[1,5-a]pyridine Derivatives

The 2-amino-3-nitropyridine core of the molecule is a key synthon for the construction of imidazo[1,5-a]pyridine scaffolds. These fused heterocyclic systems are present in numerous biologically active compounds.

Proposed Synthetic Pathway:

-

Reduction of the Nitro Group: The nitro group at the C3 position can be selectively reduced to an amino group, yielding a 2,3-diamino-5-bromo-4-picoline intermediate.

-

Cyclization: The resulting diamine can then be cyclized with various reagents, such as aldehydes or carboxylic acids, to form the imidazole ring, leading to the imidazo[1,5-a]pyridine core.

-

Functionalization: The bromine atom at the C5 position provides a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore structure-activity relationships.

Potential as a Precursor for Kinase Inhibitors

The substituted pyridine scaffold is a common feature in many kinase inhibitors. The functional groups on this compound allow for the strategic introduction of pharmacophores necessary for binding to the ATP pocket of various kinases. For instance, this intermediate could be utilized in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used in the treatment of autoimmune diseases and cancer.

Logical Relationship for Kinase Inhibitor Synthesis:

The core structure can be elaborated through a series of reactions to append moieties that can interact with key residues in a kinase active site. The amino group can act as a hydrogen bond donor, while the bromine allows for the introduction of larger aromatic systems via cross-coupling to occupy hydrophobic pockets. The nitro group, after reduction, provides a site for further derivatization or ring formation.

Conclusion

This compound is a strategically important intermediate in medicinal and organic chemistry. Its well-defined synthesis and multiple reactive sites provide a robust platform for the creation of diverse and complex molecular architectures. Researchers in drug discovery and agrochemical development can leverage this compound to accelerate their synthetic programs and explore novel chemical space. Further investigation into the derivatization of this picoline is warranted to fully exploit its potential in generating new bioactive molecules.

References

literature review on the synthesis of substituted picolines

An In-depth Technical Guide to the Synthesis of Substituted Picolines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolines, or methylpyridines, are fundamental heterocyclic scaffolds that form the structural core of numerous compounds across various industries. As isomers of methylpyridine (2-picoline, 3-picoline, and 4-picoline), they serve as crucial precursors in the manufacturing of pharmaceuticals, agrochemicals like herbicides and pesticides, and specialty polymers.[1][2] For instance, 3-picoline is the primary raw material for producing niacin (Vitamin B3) and niacinamide, while 2- and 4-picolines are key starting materials for vinylpyridine monomers used in the textile and polymer industries.[1] Given their industrial and medicinal importance, the development of efficient and selective synthetic routes to access functionally diverse picoline derivatives is a central focus of chemical research.

This technical guide provides a comprehensive literature review of the core strategies for synthesizing substituted picolines. It is organized into two primary sections: the de novo construction of the picoline ring and the post-synthesis functionalization of the picoline scaffold. Detailed experimental protocols for key reactions are provided, and quantitative data are summarized in tables for comparative analysis.

Part 1: De Novo Synthesis of the Picoline Ring

The most prevalent industrial method for constructing the pyridine ring of picolines is the Chichibabin pyridine synthesis, first reported by Aleksei Chichibabin in 1924.[2] This method involves the gas-phase condensation of aldehydes and/or ketones with ammonia at high temperatures over a solid acid catalyst.[1][2] The choice of carbonyl precursors directly dictates the substitution pattern of the resulting picoline isomers.

General Principles of Chichibabin Synthesis:

-

2- and 4-Picoline: Produced from the reaction of acetaldehyde with ammonia.[2]

-

3-Picoline and Pyridine: Produced from the reaction of acrolein, formaldehyde, and ammonia.[2] The selective synthesis of 3-picoline can also be achieved from acrolein and ammonia.[3][4]

The reaction proceeds through a complex network of transformations including imine formation, aldol-type condensations, and Michael additions, culminating in cyclization and dehydrogenation to form the aromatic pyridine ring.[2] Modern processes predominantly utilize shape-selective zeolite catalysts to improve yields and direct the selectivity towards the desired isomer.[5]

Caption: High-level workflow for Chichibabin picoline synthesis.

Gas-Phase Synthesis over Zeolite Catalysts

Gas-phase synthesis is the dominant industrial route, typically operating at 350–500 °C.[2] Zeolites, particularly ZSM-5 and Y-type zeolites, are favored for their high surface area, tunable acidity, and shape-selective properties that influence the product distribution.[5][6]

Table 1: Comparison of Zeolite Catalysts in Gas-Phase Picoline Synthesis

| Catalyst | Reactants | Temp (°C) | Picoline Yield (wt.%) | Key Products & Selectivity | Reference |

|---|---|---|---|---|---|

| H-ZSM-5 (Si/Al=30) | Ethanol, Formaldehyde, NH₃ | 400 | ~25% | Pyridine, 3-Picoline | |

| Pb-ZSM-5 | Ethanol, Formaldehyde, NH₃ | 400 | ~18% | Pyridine, 3-Picoline | |

| H-Y Zeolite | Acrolein, NH₃ | 360 | ~19% (3-Picoline) | Pyridine, 3-Picoline | [5][7] |

| ZnO/HZSM-5 | Acrolein Diethyl Acetal, NH₃ | 420 | >30% (Total) | Pyridine, 3-Picoline | [3][7] |

| La-modified Y Zeolite | Acrolein Diethyl Acetal, H₂O, NH₃ | 380 | ~25% (Total) | Pyridine, 3-Picoline |[8] |

Experimental Protocol: Gas-Phase Synthesis of 3-Picoline

The following is a representative protocol adapted from studies on the synthesis of pyridine and 3-picoline from acrolein acetals and ammonia over modified zeolite catalysts.[3][8]

-

Catalyst Preparation: A ZnO/HZSM-5 catalyst is prepared by impregnating HZSM-5 zeolite with an aqueous solution of zinc nitrate, followed by drying at 120 °C and calcination at 550 °C for 4 hours.

-

Reaction Setup: The reaction is performed in a continuous-flow fixed-bed quartz reactor (e.g., 10 mm inner diameter) placed inside a tube furnace. The catalyst (approx. 1.0 g) is packed in the reactor.

-

Reaction Conditions: The catalyst is pre-treated under a nitrogen flow at the reaction temperature for 1 hour. A liquid mixture of acrolein diethyl acetal and water is pumped into a preheating zone where it vaporizes and mixes with gaseous ammonia.

-

Feed Composition: The molar ratio of the feed is typically controlled, for example, Acrolein Acetal : H₂O : NH₃ = 1 : 5 : 5.

-

Execution: The gaseous mixture is passed through the catalyst bed at a weight hourly space velocity (WHSV) of ~2.0 h⁻¹ and a reaction temperature of 420 °C.

-

Product Collection & Analysis: The reactor outlet stream is cooled with a condenser. The liquid products are collected and analyzed by gas chromatography (GC) using a flame ionization detector (FID) and a suitable capillary column to determine the conversion of reactants and the yield of pyridine and 3-picoline.

Liquid-Phase Synthesis of 3-Picoline

While gas-phase reactions dominate, liquid-phase synthesis offers an alternative pathway that can operate under milder conditions and achieve high selectivity. A notable method involves the condensation of acrolein with an ammonia source (e.g., ammonium acetate) in a carboxylic acid medium.[4]

Table 2: Liquid-Phase Synthesis of 3-Picoline from Acrolein

| Catalyst | Ammonia Source | Solvent | Temp (°C) | 3-Picoline Yield (%) | Reference |

|---|---|---|---|---|---|

| SO₄²⁻/ZrO₂-FeZSM-5 | Ammonium Acetate | Acetic Acid | 130 | up to 60% | [4] |

| HZSM-5 | Ammonia | (Acrolein Diethyl Acetal) | 110 | up to 24% |[4] |

Experimental Protocol: Liquid-Phase Synthesis of 3-Picoline

This protocol is based on the work of Zhang et al. for the synthesis of 3-picoline using a solid acid catalyst.[4]

-

Reaction Setup: A three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is used.

-

Initial Charge: Ammonium acetate (0.125 mol) and the solid acid catalyst SO₄²⁻/ZrO₂-FeZSM-5 (0.7 g per gram of total acrolein to be added) are added to acetic acid (1.8 mol) in the flask.

-

Reaction Execution: The mixture is heated to 130 °C with stirring. A solution of acrolein (0.025 mol) in acetic acid (14 wt.%) is then added dropwise from the funnel over a period of approximately 1 hour.

-

Reaction Completion: After the addition is complete, the mixture is maintained at 130 °C and stirred for an additional 30 minutes.

-

Work-up and Analysis: The reaction mixture is cooled to room temperature. The catalyst is filtered off. The filtrate is neutralized with a base (e.g., NaOH solution) and then extracted with an organic solvent (e.g., diethyl ether). The organic extracts are combined, dried, and analyzed by GC to determine the yield of 3-picoline.

Part 2: Functionalization of the Picoline Scaffold

The direct functionalization of the pre-formed picoline ring is a powerful strategy for generating a vast array of derivatives. Key approaches include activating the exocyclic methyl group or the C-H bonds on the aromatic ring.

Functionalization of the Methyl Group via Lithiation

The methyl groups of picolines are sufficiently acidic to be deprotonated by strong bases, such as organolithium reagents (e.g., n-butyllithium), forming a nucleophilic picolyl anion.[9] This anion can then be quenched with various electrophiles to install a wide range of functional groups.

Caption: Workflow for C-H functionalization of the picoline methyl group.

Experimental Protocol: Lithiation and Aldol Addition of 2-Picoline

-

Setup: A flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar) is charged with anhydrous diethyl ether and 2-picoline (1.0 eq.). The solution is cooled to 0 °C.

-

Lithiation: n-Butyllithium (1.1 eq., solution in hexanes) is added dropwise while maintaining the temperature at 0 °C. The solution typically turns a deep red or orange color, indicating the formation of the 2-picolyl lithium anion. The mixture is stirred for 1 hour.

-

Electrophilic Quench: The solution is cooled to -78 °C. A solution of benzaldehyde (1.0 eq.) in anhydrous diethyl ether is added dropwise. The reaction is stirred at -78 °C for 2 hours, then allowed to warm to room temperature.

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 1-phenyl-2-(pyridin-2-yl)ethanol.

Table 3: Scope of Electrophiles for Functionalizing Picolyl Anions

| Picoline Isomer | Base | Electrophile | Product Structure | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Picoline | LDA | Benzaldehyde | Py-CH(OH)Ph | High | [9] |

| 2-Picoline | NDA/KDA | (MeS)₂ | Py-CH(SMe)₂ | High | [9] |

| 4-Picoline | LiNEt₂ | Benzaldehyde | Py-CH(OH)Ph | Good | [9] |